molecular formula C11H14N2O2S B5657751 4-[(3-nitrophenyl)methyl]thiomorpholine

4-[(3-nitrophenyl)methyl]thiomorpholine

Cat. No.: B5657751
M. Wt: 238.31 g/mol
InChI Key: ZRUOBZXHWOQHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Nitrophenyl)methyl]thiomorpholine is a nitro-aromatic compound featuring a thiomorpholine group, serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The thiomorpholine ring, a sulfur-containing analogue of morpholine, is a privileged scaffold in pharmaceutical development, known for its ability to enhance the pharmacokinetic properties of lead compounds . The nitro group on the phenyl ring is a common functional handle for further synthetic manipulation, most notably reduction to a corresponding aniline, which can then be used in amide-coupling reactions to create a diverse array of derivatives . Compounds with the thiomorpholine core have been investigated as key precursors in the development of therapeutic agents for a range of conditions, including antidiabetic, antimigraine, and antimycobacterial drugs, as well as kinase and reverse transcriptase inhibitors . The presence of the sulfur atom in the thiomorpholine ring increases lipophilicity compared to its morpholine counterpart and can act as a metabolically soft spot, influencing the compound's absorption and distribution characteristics . Researchers value this building block for its utility in constructing novel molecular entities for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(3-nitrophenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUOBZXHWOQHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-nitrophenyl)methyl]thiomorpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-[(3-nitrophenyl)methyl]thiomorpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, bases like potassium carbonate for substitution, and oxidizing agents for oxidation. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(3-nitrophenyl)methyl]thiomorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-nitrophenyl)methyl]thiomorpholine is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, the compound’s derivatives may inhibit enzymes or receptors involved in disease pathways. The sulfur atom in the thiomorpholine ring can increase the lipophilicity of the molecule, enhancing its ability to interact with lipid membranes and molecular targets within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Nitrophenyl)thiomorpholine vs. 4-(4-Nitrophenyl)morpholine

Structural and Crystallographic Differences
  • Compound 1 (Thiomorpholine derivative) :

    • Crystal Structure : Adopts a chair conformation with the 4-nitrophenyl group in a quasi-axial position. Forms centrosymmetric dimers via intermolecular C–H···O hydrogen bonds and face-to-face π-π stacking .
    • Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) between 4-fluoronitrobenzene and thiomorpholine in acetonitrile (95% yield) .
    • Applications : Precursor for antimycobacterial, antifungal, and kinase inhibitor agents .
  • 4-(4-Nitrophenyl)morpholine (Morpholine analog): Crystal Structure: Lacks sulfur-mediated interactions; instead, packing is dominated by nitro group hydrogen bonding. No π-π stacking observed . Synthesis: Similar SNAr reaction using morpholine instead of thiomorpholine . Applications: Intermediate in antitumor drug synthesis .

Key Differences :

Property 4-(4-Nitrophenyl)thiomorpholine 4-(4-Nitrophenyl)morpholine
Lipophilicity (LogP) Higher (due to sulfur) Lower
Metabolic Stability Lower (sulfur oxidation) Higher
Solid-State Interactions C–H···O + π-π stacking Hydrogen bonding only

4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives

While structurally distinct (thiazole core vs. thiomorpholine), these derivatives share the 3-nitrophenyl group, which influences electronic properties and bioactivity:

  • Bioactivity : Exhibits selective MAO-B inhibition and antioxidant properties, attributed to the nitro group’s electron-withdrawing effects and hydrazone moiety .
  • Structural Contrast: The thiazole ring enables conjugation and planar geometry, enhancing π-π interactions with enzyme active sites, unlike the non-aromatic thiomorpholine ring .

Other Thiomorpholine and Morpholine Derivatives

  • 4-Methylthiomorpholine (4-MeTMP) :
    • Used in agrochemicals and pharmaceuticals; methyl group enhances steric bulk, altering reactivity compared to nitro-substituted analogs .

Q & A

Q. What are the optimal synthetic routes for 4-[(3-nitrophenyl)methyl]thiomorpholine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution reactions between 3-nitrobenzyl halides and thiomorpholine. Key parameters include:

  • Solvent selection : Polar aprotic solvents like acetonitrile or 1-butanol enhance reactivity due to their ability to stabilize transition states .
  • Base choice : Potassium carbonate or triethylamine facilitates deprotonation and accelerates substitution .
  • Temperature : Reactions are heated under reflux (80–100°C) to achieve high yields (>70%) .
    Optimization strategies : Design of Experiments (DoE) can systematically vary temperature, solvent ratios, and stoichiometry to maximize yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the thiomorpholine ring (δ 2.6–3.1 ppm for S-CH2_2) and nitrophenyl group (aromatic protons at δ 7.5–8.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 238.31 for C11_{11}H14_{14}N2_2O2_2S) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar 4-(4-nitrophenyl)morpholine derivatives .

Q. How do solubility and stability profiles impact experimental design for this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF, necessitating stock solutions in these solvents for biological assays .
  • Stability : The nitro group may degrade under prolonged UV exposure. Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in thiomorpholine derivatives?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., halogens) at the phenyl ring enhances interactions with hydrophobic enzyme pockets, as seen in anticancer 4-nitrophenyl morpholine analogs .
  • Thiomorpholine oxidation : Oxidation to sulfoxide/sulfone derivatives alters lipophilicity and metabolic stability, which can be quantified via logP assays and microsomal stability tests .
  • In vitro testing : Prioritize cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa) and enzyme inhibition studies (e.g., kinase panels) .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound?

  • Catalytic hydrogenation : The nitro group reduces to an amine using H2_2/Pd-C in ethanol, forming 4-[(3-aminophenyl)methyl]thiomorpholine. Kinetic studies show pseudo-first-order dependence on H2_2 pressure .
  • Electrochemical reduction : Cyclic voltammetry reveals a two-electron transfer process at –0.5 V (vs. Ag/AgCl), critical for designing electrocatalytic applications .

Q. Can this compound serve as a ligand or catalyst in asymmetric synthesis?

  • Metal coordination : The sulfur atom in thiomorpholine chelates transition metals (e.g., Pd, Cu), enabling use in cross-coupling reactions. Test via UV-Vis titration to determine binding constants .
  • Chiral resolution : Derivatization with chiral auxiliaries (e.g., BINOL) and analysis by HPLC with a chiral column can assess enantioselective potential .

Q. How can computational modeling predict the electronic structure and binding modes of this compound?

  • DFT calculations : Gaussian 09 simulations at the B3LYP/6-31G* level optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for redox behavior .
  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., COX-2), guiding rational drug design .

Q. What pharmacological targets are plausible for this compound?

  • Kinase inhibition : Similar nitrophenyl derivatives inhibit PI3K/Akt pathways, validated via Western blotting .
  • Antimicrobial activity : Screen against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains using broth microdilution assays .

Q. How should researchers address contradictions in reported biological activity data?

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Meta-analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

  • Solvent-free mechanochemistry : Ball-milling thiomorpholine with 3-nitrobenzyl chloride reduces waste .
  • Biocatalysis : Lipase-mediated reactions in aqueous media minimize toxic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.